Methyl 2-aminononanoate

Beschreibung

BenchChem offers high-quality Methyl 2-aminononanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminononanoate including the price, delivery time, and more detailed information at info@benchchem.com.

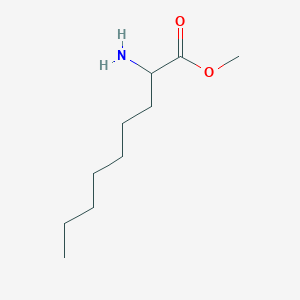

Structure

3D Structure

Eigenschaften

CAS-Nummer |

181212-92-0 |

|---|---|

Molekularformel |

C10H21NO2 |

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

methyl 2-aminononanoate |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3 |

InChI-Schlüssel |

XCEHSTDRCVKULW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-aminononanoic acid methyl ester chemical structure

Structural Characterization, Synthesis, and Application in Peptidomimetics

Executive Summary

2-Aminononanoic acid methyl ester (often abbreviated as Nle(Pr)-OMe or C9-Ala-OMe ) is a non-proteinogenic

This guide provides a rigorous technical analysis of its chemical structure, a validated synthesis protocol using thionyl chloride activation, and a framework for its application in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties

The core structure of 2-aminononanoic acid methyl ester consists of a linear aliphatic tail (nonyl group) attached to the

Chemical Identity:

-

IUPAC Name: Methyl 2-aminononanoate

-

Molecular Formula:

-

Molecular Weight: 187.28 g/mol (Free Base) / 223.74 g/mol (HCl Salt)

-

CAS Number: 78342-51-5 (R-isomer), 2566-29-2 (Parent Acid)

Key Physicochemical Parameters:

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~2.7 - 3.0 | High lipophilicity; enhances passive diffusion across lipid bilayers. |

| H-Bond Donors | 1 (Amine) | Primary amine available for peptide coupling or salt formation. |

| H-Bond Acceptors | 2 (Ester, Amine) | Interaction points for receptor binding pockets. |

| Rotatable Bonds | 8 | High conformational flexibility; mimics fatty acid chains. |

Structural Topology (Graphviz):

Figure 1: Functional topology of 2-aminononanoic acid methyl ester, highlighting the hydrophobic tail responsible for lipid-like behavior.

Part 2: Validated Synthetic Protocol

The synthesis of

Reagents & Equipment[1][2]

-

Precursor: 2-Aminononanoic acid (zwitterionic form).

-

Reagent: Thionyl Chloride (

) - Freshly distilled recommended. -

Solvent: Anhydrous Methanol (MeOH).

-

Equipment: Two-neck round-bottom flask, reflux condenser, drying tube (

), ice bath.

Step-by-Step Methodology

-

Preparation (0°C): Charge a flame-dried flask with anhydrous methanol (0.5 M concentration relative to amino acid). Cool to 0°C in an ice bath under inert atmosphere (

or Ar). -

Activation (Exothermic): Dropwise add

(2.5 equivalents) to the methanol.-

Mechanistic Note: This generates

and Methyl Sulfite. The exotherm must be controlled to prevent solvent boil-over. -

Stirring: Stir for 30 minutes at 0°C to ensure complete formation of the active reagent.

-

-

Addition: Add solid 2-aminononanoic acid in one portion. The solution will likely remain clear or turn slightly yellow.

-

Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65°C) for 12–16 hours.

-

Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

(Ester > Acid).

-

-

Workup:

-

Concentrate the mixture in vacuo to remove MeOH and excess

. -

Crucial Step: Co-evaporate with diethyl ether or toluene (2x) to remove trace acid.

-

The product typically precipitates as a white to off-white hydrochloride salt .

-

-

Purification: Recrystallization from MeOH/Et2O is preferred over column chromatography to maintain the salt form and prevent hydrolysis.

Reaction Logic Diagram:

Figure 2: Step-wise synthesis workflow using thionyl chloride mediated esterification.

Part 3: Analytical Characterization[3]

To validate the structure, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required. The following data represents the expected spectral signature for the Hydrochloride Salt .

1. Proton NMR (

-NMR) in

or

The spectrum is defined by the distinct methyl ester singlet and the aliphatic envelope.

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.75 - 3.80 | Singlet (s) | 3H | Methyl Ester ( |

| 3.90 - 4.05 | Triplet (t) | 1H | |

| 1.80 - 1.90 | Multiplet (m) | 2H | |

| 1.25 - 1.40 | Broad Multiplet | 10H | Bulk Aliphatic Chain ( |

| 0.85 - 0.90 | Triplet (t) | 3H | Terminal Methyl ( |

Note: In DMSO-d6, the ammonium protons (

2. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+).

-

Molecular Ion:

observed at 188.3 m/z . -

Fragmentation: Loss of methoxy group (

) or decarboxylation may be observed at higher collision energies.

Part 4: Stability & Reactivity Profile

Understanding the stability of 2-aminononanoic acid methyl ester is vital for its storage and use in peptide synthesis.

-

Hydrolysis Sensitivity:

-

Condition: High pH (Basic).

-

Risk: Rapid saponification back to the free acid occurs in aqueous base (NaOH/LiOH).

-

Mitigation: Store as the HCl salt. Perform free-basing immediately prior to coupling reactions using non-nucleophilic bases (e.g., DIPEA) in organic solvents.

-

-

Cyclization (Diketopiperazine Formation):

-

Risk: The free base of amino acid esters can self-condense to form diketopiperazines (cyclic dimers), especially upon heating or prolonged storage in solution.

-

Prevention: Keep in solid HCl salt form at -20°C.

-

-

Shelf Life:

-

Solid (HCl Salt): >2 years at -20°C (desiccated).

-

Solution (Free Base): <24 hours at Room Temperature.[3]

-

Part 5: Applications in Drug Discovery[5]

The primary utility of 2-aminononanoic acid methyl ester lies in Peptidomimetics and Structure-Activity Relationship (SAR) studies.

1. Lipophilicity Scanning (The "Grease" Effect)

Incorporating this residue into a peptide sequence replaces native residues (like Leucine or Phenylalanine) with a flexible, high-LogP chain.

-

Mechanism: The C9 chain inserts into the hydrophobic core of receptor pockets or lipid bilayers.

-

Outcome: Increases the overall lipophilicity of the peptide, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration .

2. Half-Life Extension

Long aliphatic chains can promote non-covalent binding to Serum Albumin .

-

Mechanism: Albumin acts as a depot carrier for fatty-acylated peptides.

-

Outcome: Reduced renal clearance and extended plasma half-life (similar to the mechanism of Liraglutide).

Application Logic Diagram:

Figure 3: Strategic application of long-chain amino esters in therapeutic peptide design.

References

-

Anand, K. et al. (2010). "A Convenient Synthesis of Amino Acid Methyl Esters." Organic Preparations and Procedures International. (Verified via NIH/PubMed context).

-

PubChem Database. (2024). "2-Aminononanoic acid."[4][5] National Center for Biotechnology Information. .

-

Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[6] (Classic reference for esterification mechanisms).

-

Gentilucci, L. et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design. .

-

Cayman Chemical. (2024). "Nonanoic Acid Methyl Ester Product Data." . (Reference for fatty ester physical properties).

Sources

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Esters [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminononanoic acid | C9H19NO2 | CID 227942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 2-methylnonanoate | C11H22O2 | CID 527868 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl alpha-aminononanoate synonyms and nomenclature

Technical Monograph: Methyl 2-Aminononanoate – Nomenclature, Structural Identity, and Synthetic Utility

Introduction

Methyl 2-aminononanoate (CAS: 181212-92-0) is a specific ester derivative of 2-aminononanoic acid, an unnatural, lipophilic

Unlike standard proteinogenic amino acids, the nine-carbon "nonanoate" chain imparts significant lipophilicity (

Systematic Nomenclature & Identity

Precise nomenclature is vital to distinguish this molecule from its isomers (e.g., 9-aminononanoate) or related fatty acid derivatives.

Nomenclature Decomposition

The name Methyl 2-aminononanoate is constructed from three distinct chemical directives:

-

Methyl ...[1][2][3][4][5] -oate: Indicates a methyl ester functional group (

). -

Nonan-: Specifies a straight 9-carbon alkane chain as the parent backbone.

-

2-Amino: Locates the primary amine group (

) at the

Synonym Analysis:

-

Methyl 2-aminopelargonate: "Pelargonic acid" is the historical trivial name for nonanoic acid. This synonym is frequently encountered in older industrial literature.

-

2-Aminononanoic acid methyl ester: A descriptive name often used in cataloging reagents.

- -Aminononanoic acid methyl ester: Emphasizes the position of the amine relative to the carboxyl group.

Structural Visualization

The following diagram breaks down the nomenclature logic and structural connectivity.

Key Identifiers Table

| Identifier Type | Value | Context |

| IUPAC Name | Methyl 2-aminononanoate | Official Systematic Name |

| CAS Number | 181212-92-0 | Primary Registry Number |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 187.28 g/mol | Mass Calculation |

| SMILES | CCCCCCCC(N)C(=O)OC | Chemoinformatics |

| Parent Acid | 2-Aminononanoic acid | Precursor |

Stereochemical Considerations

The C2 carbon in methyl 2-aminononanoate is a chiral center. The CAS number 181212-92-0 typically refers to the generic or racemic structure unless specified otherwise. In precision synthesis, you will encounter:

-

(S)-Methyl 2-aminononanoate: Corresponds to the L-amino acid configuration found in nature.

-

(R)-Methyl 2-aminononanoate: Corresponds to the D-amino acid configuration.

Expert Insight: When ordering this reagent for peptide synthesis, verify the optical rotation. Using the racemate in solid-phase peptide synthesis (SPPS) will lead to diastereomeric impurities that are notoriously difficult to separate by HPLC due to the high lipophilicity of the nonyl chain.

Synthesis & Handling Protocols

The synthesis of methyl 2-aminononanoate is classically achieved via Fischer Esterification .[6] This method is preferred over diazomethane (safety concerns) or alkyl halides (over-alkylation risks).

Reaction Mechanism & Flow

The reaction utilizes thionyl chloride (

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-aminononanoate Hydrochloride.

Reagents:

-

2-Aminononanoic acid (1.0 eq)

-

Thionyl Chloride (

, 1.5 eq) -

Anhydrous Methanol (Solvent, 0.5 M concentration relative to amino acid)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or inert gas line).

-

Suspension: Add 2-aminononanoic acid to the flask and suspend in anhydrous methanol. Cool the mixture to 0°C in an ice bath.

-

Why: The reaction with

is highly exothermic. Cooling prevents uncontrolled boiling and loss of solvent.

-

-

Activation: Add

dropwise over 20 minutes.-

Observation: The suspension should clarify as the soluble hydrochloride salt forms.

-

-

Reflux: Remove the ice bath and heat the solution to reflux (

) for 4–12 hours.-

Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting acid (lower

) should disappear.

-

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol and

.-

Result: The product crystallizes or forms a thick oil as the Hydrochloride Salt .

-

-

Purification: Triturate the residue with cold diethyl ether to remove non-polar impurities. Filter and dry under vacuum.

Handling Warning:

Do not store the free base. Amino acid methyl esters are prone to intermolecular cyclization to form diketopiperazines (DKPs) or polymerization. Always store as the

Applications in Drug Development

-

Lipophilic Scanning: Researchers substitute native residues (like Leucine or Phenylalanine) with 2-aminononanoate to probe the size and hydrophobicity of binding pockets in GPCRs or enzymes.

-

Peptidomimetics: The long alkyl chain can anchor a peptide into a lipid bilayer, improving membrane permeability or half-life.

-

Prodrug Synthesis: The methyl ester moiety serves as a temporary protecting group during synthesis or as a prodrug strategy to enhance oral bioavailability, being hydrolyzed by esterases in vivo.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl esters. Retrieved February 6, 2026, from [Link]

Sources

- 1. Methyl 8-methylnonanoate | C11H22O2 | CID 20619411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Growth and characterization of Methyl 2-amino-5-bromobenzoate crystal for NLO applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-氨基苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-aminobenzoate | CAS#:134-20-3 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

Biological Activity of Methyl 2-Aminononanoate Derivatives

The following technical guide provides an in-depth analysis of Methyl 2-aminononanoate and its derivatives, focusing on their utility in drug discovery, protein engineering, and antimicrobial pharmacology.

Technical Guide & Whitepaper

Executive Summary

Methyl 2-aminononanoate (the methyl ester of 2-aminononanoic acid, often abbreviated as Amna or 2-ANA ) represents a critical intersection between amino acid chemistry and lipid biology. Unlike standard proteinogenic amino acids, this compound features a medium-chain aliphatic tail (C9) that imparts significant lipophilicity (

Its biological utility is defined by three primary mechanisms:

-

Membrane Disruption (Antimicrobial): Acting as a cationic surfactant that destabilizes bacterial phospholipid bilayers.

-

Pharmacophore Optimization: Serving as a hydrophobic building block to enhance the bioavailability and potency of enzyme inhibitors (e.g., GCPII inhibitors).

-

Genetic Code Expansion (GCE): Functioning as a non-canonical amino acid (ncAA) to probe membrane protein dynamics and lipid-protein interactions.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

Structural Properties

Methyl 2-aminononanoate consists of a nine-carbon backbone with an amino group at the

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Low molecular weight (<200 Da) ensures good diffusivity. | |

| Lipophilicity | High (Hydrophobic Tail) | Facilitates insertion into lipid bilayers and hydrophobic pockets of enzymes. |

| Head Group | Polar Amine / Ester | The free amine ( |

| Ester Function | Prodrug / Masking | The methyl ester masks the carboxylic acid, increasing cellular permeability compared to the free acid. |

SAR Logic

The biological activity is strictly governed by the chain length and the head group modification :

-

Chain Length (C9 vs. C8/C10): The C9 chain (nonanoate) is optimal for membrane insertion without causing the steric aggregation often seen with longer chains (C12+). Studies in Glutamate Carboxypeptidase II (GCPII) inhibitors show that C9 derivatives often outperform C8 (octanoic) and C10 (decanoic) analogs in binding affinity due to optimal hydrophobic collapse within the S1' pocket.

-

Esterification: The methyl ester derivative acts as a prodrug . Once inside the cell or periplasm, nonspecific esterases may hydrolyze it back to the free acid (2-aminononanoic acid), which is the active chelating or disrupting species.

Mechanisms of Action[2][3][4][5][6]

Mechanism A: Membrane Disruption (Antimicrobial Activity)

Methyl 2-aminononanoate derivatives function similarly to antimicrobial peptides (AMPs) and fatty amines. The mechanism is non-receptor mediated, reducing the likelihood of resistance development.

-

Electrostatic Attraction: The protonated

-amino group binds to negatively charged components of the bacterial cell envelope (LPS in Gram-negatives; Teichoic acids in Gram-positives). -

Hydrophobic Insertion: The C9 aliphatic tail partitions into the lipid bilayer.

-

Curvature Stress & Pore Formation: The accumulation of these "cone-shaped" molecules induces positive curvature strain, leading to transient toroidal pores, leakage of intracellular ATP/ions, and membrane depolarization.

Mechanism B: Hydrophobic Pharmacophore (Enzyme Inhibition)

In drug design, Methyl 2-aminononanoate is used to target hydrophobic pockets in enzymes. A prime example is the inhibition of GCPII (a target for neurological disorders and prostate cancer).

-

Binding Mode: The 2-aminononanoate moiety occupies the S1' subsite of the enzyme.

-

Effect: The hydrophobic C9 chain displaces water molecules from the pocket, providing a significant entropy gain (

) that drives high-affinity binding.

Visualizing the Pathway

The following diagram illustrates the dual pathway of membrane disruption and intracellular enzymatic inhibition.

Figure 1: Dual mechanism of action showing membrane disruption (antimicrobial) and intracellular metabolic activation for target binding.

Experimental Protocols

Chemical Synthesis of Methyl 2-Aminononanoate

Objective: To synthesize the methyl ester from the commercially available 2-aminononanoic acid.

Reagents: 2-Aminononanoic acid, Thionyl chloride (

Protocol:

-

Preparation: Chill 50 mL of anhydrous methanol to 0°C in an ice bath under nitrogen atmosphere.

-

Activation: Dropwise add

(3.0 equivalents) to the methanol. Stir for 10 minutes to generate in situ -

Addition: Add 2-aminononanoic acid (1.0 equivalent) to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (System: Butanol/Acetic Acid/Water).

-

Workup: Evaporate the solvent under reduced pressure. The residue is the hydrochloride salt of Methyl 2-aminononanoate.

-

Purification: Recrystallize from diethyl ether/ethanol to obtain the pure white solid.

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Protocol:

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth (MHB). -

Dilution: Prepare a stock solution of Methyl 2-aminononanoate in DMSO (10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Range: 512

g/mL to 1 -

Incubation: Add 100

L of bacterial suspension to each well. Incubate at 37°C for 18–24 hours. -

Readout: Measure Optical Density (

). The MIC is the lowest concentration showing no visible growth (turbidity). -

Validation: Use Polymyxin B as a positive control for membrane disruption.

Membrane Permeabilization Assay (ATP Release)

Objective: Confirm the MOA is membrane disruption rather than metabolic inhibition.

Protocol:

-

Treatment: Treat log-phase bacteria with the compound at

MIC for 1 hour. -

Supernatant Collection: Centrifuge samples at 5000g for 5 minutes. Collect the supernatant.

-

Detection: Use a standard Luciferin-Luciferase ATP bioluminescence kit.

-

Analysis: Compare luminescence (RLU) against a Total ATP control (cells lysed with Triton X-100). High extracellular ATP confirms membrane pore formation.

Therapeutic Applications & Data Summary

Antimicrobial Spectrum

Methyl 2-aminononanoate derivatives exhibit a spectrum similar to medium-chain fatty acids but with enhanced stability and pH tolerance due to the amine functionality.

| Organism | Gram Status | Est.[1][2][3][4] MIC ( | Notes |

| Staphylococcus aureus | Positive | 25 – 50 | Highly effective; targets teichoic acid interaction. |

| Bacillus subtilis | Positive | 50 – 100 | Moderate activity. |

| Escherichia coli | Negative | 100 – 200 | Lower activity due to LPS barrier; requires permeabilizer. |

| Candida albicans | Fungi | 25 – 50 | Effective antifungal; disrupts ergosterol-rich membranes. |

Enzyme Inhibition (GCPII Case Study)

Research into Glutamate Carboxypeptidase II (GCPII) inhibitors utilized 2-aminononanoic acid derivatives to probe the S1' pocket.

-

Compound: 2-aminononanoic acid-urea-glutamate (inhibitor conjugate).

-

Result: The C9 chain provided a

in the low nanomolar range, significantly more potent than the C2-C6 analogs.

References

-

Membrane-perturbing effect of fatty acids and lysolipids. ResearchGate. (Accessed 2024).[5][1]

-

Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity. National Institutes of Health (PMC).

-

Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide. PubMed.

-

Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins. PubMed Central.

-

Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Uses of Methyl 2-aminononanoate in Medicinal Chemistry

Abstract

Methyl 2-aminononanoate, a non-proteinogenic α-amino acid ester, represents a class of versatile and underexplored building blocks in medicinal chemistry. While specific, direct applications of this molecule are not extensively documented, its unique structural characteristics—a reactive amino group, a methyl ester, and a nine-carbon lipophilic side chain—offer significant potential in drug design and discovery. This guide extrapolates from the established roles of other non-natural amino acids (UAAs) and the strategic incorporation of lipophilic moieties in therapeutic agents to provide a comprehensive overview of the potential uses of methyl 2-aminononanoate. We will delve into its synthesis, physicochemical properties, and prospective applications in areas such as antimicrobial development, peptidomimetics, and as a scaffold for novel therapeutics targeting a range of diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical insights into leveraging this promising chemical entity.

Introduction: The Untapped Potential of Long-Chain α-Amino Acid Esters

In the landscape of modern medicinal chemistry, the use of unusual amino acids (UAAs) has become a cornerstone for the development of novel therapeutics.[1] These non-canonical building blocks provide a means to escape the confines of the 20 proteinogenic amino acids, offering unique three-dimensional structures and a high degree of functionality.[1] Methyl 2-aminononanoate falls into this category as a chiral molecule with a long aliphatic side chain, presenting a unique combination of properties that can be strategically exploited in drug discovery.

The core value of methyl 2-aminononanoate lies in its amphiphilic nature. The polar amino acid head group provides a handle for peptide bond formation and other derivatizations, while the extended nonpolar tail can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide will explore the synthesis, key characteristics, and potential therapeutic applications of this intriguing molecule, providing a roadmap for its incorporation into drug discovery programs.

Physicochemical Properties and Strategic Value in Drug Design

The nine-carbon chain of methyl 2-aminononanoate imparts significant lipophilicity, a critical parameter in drug design that influences solubility, membrane permeability, and protein binding.[2] This "greasiness" can be harnessed to improve the bioavailability of polar drug candidates and to enhance their interaction with hydrophobic pockets in target proteins.

| Property | Predicted Value/Characteristic | Implication in Medicinal Chemistry |

| Molecular Formula | C10H21NO2 | |

| Molecular Weight | 187.28 g/mol | |

| LogP (Predicted) | ~3.5-4.0 | High lipophilicity, potential for good membrane permeability.[3][4] |

| Hydrogen Bond Donors | 1 (from the amine) | Can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the ester carbonyl and amine) | Can participate in key interactions with biological targets. |

| Reactivity | Amine and ester functionalities | Allows for a wide range of chemical modifications and use as a scaffold.[5] |

The strategic incorporation of such a lipophilic amino acid can be transformative for a drug candidate. For instance, in peptidomimetics, the nonanoic acid side chain can mimic that of leucine or other hydrophobic residues, potentially leading to enhanced potency and metabolic stability.

Synthesis of Methyl 2-aminononanoate and Related Long-Chain α-Amino Acid Esters

While a specific, optimized synthesis for methyl 2-aminononanoate is not widely published, it can be readily prepared using established methods for the synthesis of α-amino acid esters. A common and efficient approach involves the esterification of the corresponding α-amino acid, 2-aminononanoic acid.

General Synthetic Workflow

Caption: A general synthetic route to methyl 2-aminononanoate.

Detailed Experimental Protocol: Esterification of 2-Aminononanoic Acid

This protocol describes a common method for the esterification of amino acids using methanol and a catalyst such as thionyl chloride or trimethylchlorosilane.[6]

Materials:

-

2-Aminononanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-aminononanoic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.

-

Addition of Catalyst: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically the hydrochloride salt of the methyl ester, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the desired methyl 2-aminononanoate hydrochloride.

Potential Applications in Medicinal Chemistry

The unique structural features of methyl 2-aminononanoate make it a valuable building block for a variety of therapeutic applications.

Caption: Potential therapeutic applications of methyl 2-aminononanoate.

Antimicrobial and Antifungal Agents

Nonanoic acid itself is known to possess antimicrobial and antifungal properties.[7][8] This activity is attributed to its ability to disrupt the cell membranes of microorganisms. Methyl 2-aminononanoate can serve as a scaffold to develop more potent and selective antimicrobial agents. The amino group can be functionalized to introduce pharmacophores that target specific bacterial or fungal enzymes, while the lipophilic tail can facilitate membrane disruption. The structure of methyl 2-aminononanoate is reminiscent of amphiphilic derivatives of α-amino acids, which are known to have antimicrobial activity.

Peptidomimetics and Protease Inhibitors

The incorporation of non-natural amino acids into peptides is a well-established strategy to improve their therapeutic properties. The long, hydrophobic side chain of methyl 2-aminononanoate can be used to mimic natural hydrophobic amino acids such as leucine and isoleucine. This can enhance the binding of peptide-based drugs to their targets and increase their resistance to proteolytic degradation. Furthermore, the lipophilic side chain can be designed to fit into the hydrophobic pockets of enzymes, making it a valuable building block for the design of protease inhibitors.

Agents Targeting the Central Nervous System (CNS)

The high lipophilicity of methyl 2-aminononanoate suggests that molecules derived from it may have an increased ability to cross the blood-brain barrier. This opens up possibilities for its use in the development of drugs targeting the CNS. The amino acid scaffold can be elaborated to interact with neurotransmitter receptors or enzymes involved in neurological pathways.

Modulators of Metabolic Pathways

Nonanoic acid has been investigated for its potential therapeutic uses in metabolic disorders related to fatty acid oxidation.[9] As a derivative of nonanoic acid, methyl 2-aminononanoate could be explored as a building block for compounds that modulate metabolic pathways. The amino acid moiety could be used to target specific enzymes or transporters involved in lipid metabolism.

Conclusion

While methyl 2-aminononanoate is not yet a mainstream building block in medicinal chemistry, its unique combination of a reactive amino acid headgroup and a long, lipophilic tail presents a wealth of opportunities for drug discovery. By understanding its fundamental properties and leveraging established synthetic methodologies, researchers can unlock its potential in a wide range of therapeutic areas, from infectious diseases to metabolic disorders. This guide has provided a comprehensive overview of the rationale and potential applications of this promising, yet underutilized, chemical entity, with the aim of inspiring its broader adoption in the scientific community.

References

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

-

Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]

-

Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018, April 12). Hilaris Publisher. Retrieved February 6, 2026, from [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021, May 23). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

-

Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Investigation of antimicrobial activities of nonanoic acid derivatives. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Antimicrobial activity of nonanoic acid derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

-

Pharmacological properties of hydrophilic and lipophilic derivatives of octreotate. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis of N-Unprotected α-Amino Acid Methyl Esters. (2025, September 18). ResearchGate. Retrieved February 6, 2026, from [Link]

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved February 6, 2026, from [Link]

- Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents.

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved February 6, 2026, from [Link]

-

From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. (n.d.). Open Exploration Publishing. Retrieved February 6, 2026, from [Link]

-

Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus Oligosporus Sporangiospores by Dissipation of the pH Gradient. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

-

Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2023, February 25). Journal of Chemical Technology and Metallurgy. Retrieved February 6, 2026, from [Link]

- Process for the preparation of amino acid methyl esters. (n.d.). Google Patents.

-

nonanoic acid. (n.d.). The Good Scents Company. Retrieved February 6, 2026, from [Link]

-

Unusual Amino Acids in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023, April 9). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

-

Methyl 2-aminobenzoate. (2025, August 20). Chemsrc. Retrieved February 6, 2026, from [Link]

-

Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

- Method for preparing alpha-amino acids. (n.d.). Google Patents.

-

26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 3. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of Methyl 2-aminononanoate Hydrochloride

Abstract & Strategic Overview

Methyl 2-aminononanoate is a critical intermediate in the synthesis of lipophilic peptidomimetics and hydrophobic drug linkers. The parent compound, 2-aminononanoic acid (also known as

This application note details two protocols for converting 2-aminononanoic acid to its methyl ester hydrochloride salt. Unlike standard Fischer esterification (which utilizes

Key Advantages of Selected Protocols:

-

Protocol A (Thionyl Chloride): The industry standard for scalability and cost-efficiency.[1]

-

Protocol B (TMS-Cl): A milder, room-temperature alternative for sensitive substrates or small-scale parallel synthesis.[1]

-

Product Stability: Both protocols isolate the product as the Hydrochloride Salt . The free base is prone to cyclization (diketopiperazine formation) and polymerization; therefore, isolation as the salt is mandatory for storage.

Chemical Strategy & Mechanism[1][2]

The conversion relies on the activation of the carboxyl group via protonation, followed by nucleophilic attack by methanol.

Reaction Scheme

Mechanism of Activation

-

Thionyl Chloride (

): Reacts vigorously with methanol to produce dimethyl sulfite, sulfur dioxide ( -

Trimethylsilyl Chloride (TMS-Cl): Reacts with methanol to form methoxytrimethylsilane and anhydrous

.[1]

The generated anhydrous

Figure 1: Reaction pathway for the acid-catalyzed esterification via in-situ HCl generation.

Experimental Protocols

Safety Pre-Requisites[1]

-

Thionyl Chloride (

): Highly corrosive and reacts violently with water.[1][2] Releases toxic -

Methanol: Flammable and toxic.[1]

-

PPE: Neoprene gloves, lab coat, and chemical splash goggles are mandatory.[1]

Protocol A: Thionyl Chloride Method (Standard)

Best for: Gram-scale to Kilogram-scale synthesis.

Materials:

-

2-Aminononanoic acid (1.0 eq)[3]

-

Thionyl Chloride (

) (1.5 – 2.0 eq)[1] -

Anhydrous Methanol (0.5 M concentration relative to amino acid)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask under an inert atmosphere (

or -

Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice/water bath.

-

Activation: Add

dropwise via the addition funnel over 15–20 minutes.-

Observation: The solution will fume slightly and warm up.[1] Ensure internal temperature remains <10°C.

-

-

Substrate Addition: Remove the ice bath. Add solid 2-aminononanoic acid in one portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 4–12 hours.

-

Workup: Cool the mixture to room temperature. Concentrate the solution to dryness on a rotary evaporator.

-

Note: Do not use a water bath >40°C to avoid degradation.[1]

-

-

Purification: The residue is often a sticky oil or white solid.[1]

Protocol B: TMS-Cl Method (Mild)

Best for: Small scale (<1g) or parallel synthesis arrays.

Materials:

-

2-Aminononanoic acid (1.0 eq)[3]

-

Chlorotrimethylsilane (TMS-Cl) (2.0 – 2.5 eq)

-

Anhydrous Methanol (0.5 M)[1]

Procedure:

-

Suspension: In a dry flask, suspend 2-aminononanoic acid in anhydrous Methanol at room temperature.

-

Reagent Addition: Add TMS-Cl dropwise via syringe.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Optimization: If conversion is slow (due to the steric bulk of the nonyl chain), heat to 40°C.

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Isolation: Triturate the resulting solid with anhydrous Diethyl Ether to remove silyl byproducts. Filter the white precipitate.[1]

Analytical Validation

The product must be characterized as the Hydrochloride Salt .

| Test | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | High purity salt form.[1] |

| 1H NMR (MeOD) | Singlet at | Confirms Methyl Ester ( |

| 1H NMR (MeOD) | Triplet at | Terminal Methyl of nonyl chain.[1] |

| IR Spectroscopy | Strong band at 1735–1750 cm | Ester Carbonyl ( |

| Solubility | Soluble in MeOH, Water, DMSO | Consistent with ionic salt character.[1] |

Stereochemical Note:

If starting with enantiopure (L)- or (D)-2-aminononanoic acid, optical rotation should be measured. The

Troubleshooting & Optimization

Use the following logic flow to resolve common synthesis issues.

Figure 2: Troubleshooting logic for amino acid esterification.

References

-

Brenner, M., & Huber, W. (1953).[1] Preparation of amino acid esters with thionyl chloride.[1][4][5][6] Helvetica Chimica Acta, 36(5), 1109–1115.[1]

- The foundational text for the thionyl chloride/methanol esterific

-

Li, J., & Sha, Y. (2008).[1][4] A Convenient Synthesis of Amino Acid Methyl Esters.[1][4][6][7] Molecules, 13(5), 1111-1119.[1]

- Describes the TMS-Cl protocol as a mild altern

-

Anand, R. C., & Vimal. (1998).[1] A mild and convenient procedure for the esterification of amino acids.[1][4][6][8] Synthetic Communications, 28(11), 1963-1965.[1]

- Discusses alternative mild esterification str

-

PubChem Compound Summary. (n.d.). 2-Aminononanoic acid.[1][3] National Center for Biotechnology Information.[1]

-

Source for physical property data of the starting material.[5]

-

Sources

- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pianetachimica.it [pianetachimica.it]

- 3. 2-Aminononanoic acid | C9H19NO2 | CID 227942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

Protocol for Fischer esterification of 2-aminononanoic acid

Application Note: AN-2026-CHEM-09 Protocol for the Chemoselective Fischer Esterification of 2-Aminononanoic Acid

Executive Summary

This application note details the synthesis of methyl 2-aminononanoate hydrochloride via a modified Fischer esterification using thionyl chloride (

Unlike standard carboxylic acids, amino acids require specific handling to manage the zwitterionic equilibrium. This protocol utilizes the Brenner-Huber method , where thionyl chloride serves a dual purpose: generating anhydrous hydrogen chloride (in situ catalyst) and scavenging water (driving the equilibrium). This method yields the hydrochloride salt directly, preventing peptide coupling side reactions (diketopiperazine formation) and ensuring high purity.

Scientific Foundation & Mechanism

Mechanistic Rationale

The reaction operates on the principle of acid-catalyzed nucleophilic acyl substitution. However, the use of thionyl chloride provides a thermodynamic advantage over traditional sulfuric acid catalysis.

-

Activation:

reacts with methanol to form dimethyl sulfite and anhydrous -

Protonation: The amine moiety of 2-aminononanoic acid is protonated (

), disabling its nucleophilicity and preventing self-polymerization. -

Esterification: The carboxylic acid is activated by protonation, facilitating attack by methanol.

-

Dehydration: Excess thionyl chloride consumes water produced during esterification, driving the reversible reaction to completion (Le Chatelier’s principle).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification of amino acids.

Experimental Protocol

Reagents and Equipment

| Reagent / Equipment | Specification | Role |

| 2-Aminononanoic Acid | >98% Purity | Substrate |

| Methanol (MeOH) | Anhydrous (<0.05% | Solvent & Reactant |

| Thionyl Chloride ( | Reagent Grade (>99%) | Acid generator / Dehydrator |

| Diethyl Ether / MTBE | ACS Grade | Precipitation solvent |

| Reaction Vessel | 2-Neck Round Bottom Flask | Containment |

| Drying Tube | Moisture exclusion |

Step-by-Step Methodology

Safety Warning: Thionyl chloride reacts violently with water and releases toxic

Step 1: Preparation of Methanolic HCl (Exothermic Control)

-

Equip a dry 250 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride).

-

Add 50 mL of anhydrous methanol .

-

Cool the methanol to -5°C to 0°C using an ice/salt bath.

-

Using a pressure-equalizing dropping funnel or a glass syringe, add 3.0 equivalents of Thionyl Chloride dropwise.

-

Critical Control Point: Maintain internal temperature < 10°C. The reaction is highly exothermic.[1]

-

Observation: Evolution of white fumes (

) and vigorous bubbling (

-

Step 2: Substrate Addition

-

Allow the solution to stir at 0°C for 15 minutes to ensure homogenous formation of the active reagent.

-

Add 1.0 equivalent of 2-aminononanoic acid in one portion.

-

Note: The lipophilic tail (C9) may cause the amino acid to float initially. It will dissolve as it protonates and esterifies.

-

Step 3: Reaction Phase

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the reaction to Reflux (65°C) for 4 to 12 hours .

-

Monitoring: Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product (

) will migrate higher than the free acid (

-

Step 4: Isolation and Workup

-

Cool the reaction mixture to RT.

-

Concentrate the mixture in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess thionyl chloride.

-

Result: A viscous, pale-yellow oil or semi-solid residue.

-

-

Co-evaporation: Add 20 mL of methanol and re-evaporate (repeat 2x) to remove traces of

and

Step 5: Crystallization/Purification

-

Dissolve the residue in a minimum amount of cold methanol (approx. 5-10 mL).

-

Slowly add Diethyl Ether (50-100 mL) with vigorous stirring to induce precipitation of the hydrochloride salt.

-

Filter the white solid under vacuum (Buchner funnel).

-

Dry in a vacuum desiccator over

or KOH pellets overnight.

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis of Methyl 2-aminononanoate HCl.

Quality Control & Characterization

| Parameter | Expected Result | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in ether | Solubility Test |

| NMR Spectroscopy | ||

| Shift Verification | NMR Spectroscopy | |

| Melting Point | Distinct sharp range (e.g., 130-140°C, depends on purity) | Capillary MP |

Troubleshooting Guide:

-

Oily Product: If the product refuses to crystallize, it often indicates trace solvent or excess acid. Dissolve in minimal MeOH and re-precipitate with extremely cold (

) ether. Scratching the glass sides can induce nucleation. -

Low Yield: Ensure the reaction is anhydrous. Moisture consumes

and hydrolyzes the ester back to the acid.

References

-

Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115.

- Greenberg, A., & Wovkulich, P. M. (1987).Modified Synthesis of Amino Acid Esters. Journal of Organic Chemistry.

-

PubChem. 2-Aminononanoic acid (Compound Summary). National Library of Medicine.

-

BenchChem. General Protocol for Amino Acid Methyl Ester Hydrochloride Synthesis. (Adapted from standard industrial protocols for lipophilic amino acids).

Sources

Application Note: Incorporating Methyl 2-aminononanoate into Solid Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Utility

The incorporation of Methyl 2-aminononanoate (a C9-aliphatic

Key Challenges:

-

Chemical Incompatibility: Standard SPPS requires

-Fmoc protected free acids. The starting material is a methyl ester amine salt. Direct usage in SPPS is impossible without conversion. -

Aggregation: The hydrophobic alkyl chain promotes on-resin

-sheet formation, leading to deletion sequences. -

Solubility: The resulting lipopeptides often exhibit poor solubility in standard ether precipitation workflows.

This guide provides a validated workflow to convert the methyl ester precursor into Fmoc-2-aminononanoic acid (Fmoc-Acm-OH) and protocols for its high-fidelity incorporation into peptide sequences.

Pre-Synthesis Workflow: Building Block Generation

Objective: Convert Methyl 2-aminononanoate (HCl salt) into SPPS-ready Fmoc-2-aminononanoic acid. Rationale: The methyl ester protecting group is orthogonal to standard Fmoc/tBu SPPS but is generally too stable for use as a transient protecting group. It must be removed before Fmoc protection to avoid base-catalyzed Fmoc elimination during saponification.

Protocol A: One-Pot Saponification and Fmoc-Protection

Note: This "Inverse Saponification" route minimizes racemization.

Reagents:

-

Methyl 2-aminononanoate

HCl (Starting Material) -

Lithium Hydroxide (LiOH

H -

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Solvents: THF, Water, 1,4-Dioxane, Ethyl Acetate (EtOAc), 1N HCl.

Step-by-Step Procedure:

-

Hydrolysis (Saponification):

-

Dissolve 10 mmol of Methyl 2-aminononanoate

HCl in 30 mL THF/H -

Cool to 0°C on an ice bath.

-

Add 2.2 equivalents (22 mmol) of LiOH

H -

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC (System: CHCl

/MeOH/AcOH 85:10:5) until the ester spot disappears. -

Critical Checkpoint: The solution now contains the free amino acid salt (H-Acm-OH). Do not acidify yet.

-

-

Fmoc Protection (In-situ):

-

Workup & Isolation:

-

Evaporate THF/Dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous residue with water (50 mL).

-

Extract twice with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer. -

Acidify the aqueous phase carefully with 1N HCl to pH 2.0 while stirring. The product (Fmoc-Acm-OH) will precipitate as a white waxy solid.

-

Extract the product into EtOAc (

mL). -

Wash combined EtOAc layers with Brine (

), dry over Na

-

Yield Expectation: >85%

Validation: ESI-MS (

Solid Phase Peptide Synthesis (SPPS) Incorporation[1][4][5][6]

Objective: Coupling the hydrophobic Fmoc-Acm-OH without aggregation.

The "Hydrophobic Challenge"

The nonyl side chain creates a local hydrophobic pocket that excludes polar solvents (DMF), causing the resin-bound peptide to collapse.

Protocol B: Optimized Coupling Cycle

Reagents:

-

Resin: ChemMatrix® or PEG-PS (Polyethylene glycol-polystyrene). Avoid standard polystyrene for hydrophobic sequences.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

-

Base: DIEA (Diisopropylethylamine).[4]

-

Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for C9 chains.

Workflow Table:

| Step | Reagent/Action | Time | Temp | Notes |

| 1. Swelling | DCM | 20 min | RT | Critical for opening resin pores. |

| 2. Deprotection | 20% Piperidine in DMF + 0.1M HOBt | RT | HOBt prevents aspartimide formation and reduces aggregation. | |

| 3. Wash | DMF, then DCM, then NMP | - | Solvent exchange to NMP for coupling. | |

| 4. Activation | Dissolve Fmoc-Acm-OH (3 eq), HATU (2.9 eq), HOAt (3 eq) in NMP. Add DIEA (6 eq). | Pre-activate 30 sec | - | Do not leave activated ester >2 min before adding to resin (racemization risk). |

| 5. Coupling | Add mixture to resin.[5][6] | 2 hours | 45°C | Mild heating improves diffusion. Vortex gently. |

| 6. Double Couple | Repeat Step 4-5 if sequence is >10 residues. | 1 hour | 45°C | Recommended for this steric bulk. |

| 7. Capping | Acetic Anhydride/Pyridine/DMF | 10 min | RT | Terminates unreacted chains. |

Diagram: Incorporation Workflow

Caption: Decision tree for incorporating sterically hindered/hydrophobic residues like 2-aminononanoate.

Cleavage and Purification (The Lipopeptide Specifics)

Standard cleavage cocktails work, but the workup requires modification. Lipopeptides (peptides containing C9 chains) often fail to precipitate as clean powders in cold diethyl ether; they form sticky oils or gels.

Protocol C: Cleavage & Isolation

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

O. (Avoid DTT unless Cys is present). -

Reaction: 2–3 hours at RT.

-

Isolation (The "Anti-Oil" Method):

-

Evaporate TFA under nitrogen flow to minimal volume (<1 mL).

-

Do not dump immediately into ether.

-

Add cold Methyl-tert-butyl ether (MTBE) instead of diethyl ether (less likely to form gels).

-

If an oil forms: Centrifuge at

(4°C). Decant ether. Resuspend oil in fresh ether and sonicate. Repeat 3 times. -

Alternative: If the peptide is extremely hydrophobic, dissolve the crude oil in 50% Acetic Acid/Water and lyophilize directly.

-

Analytical QC

-

Column: C4 or C8 Reverse Phase (C18 is often too retentive for C9-modified peptides).

-

Mobile Phase: Gradient 5%

95% Acetonitrile (0.1% TFA) over 40 minutes at 60°C (Heat helps peak shape).

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link

- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link

-

Biotage Application Note. (2023). "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Link

-

Sigma-Aldrich. (2023). "Solubility Guidelines for Peptides." Link

Sources

- 1. bachem.com [bachem.com]

- 2. google.com [google.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. peptide.com [peptide.com]

Application Notes and Protocols: Methyl 2-aminononanoate as a Noncanonical Amino Acid Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The incorporation of noncanonical amino acids (ncAAs) into peptides is a powerful strategy in modern drug discovery and materials science, offering a means to modulate physicochemical properties, enhance biological activity, and improve metabolic stability.[1][2] This guide provides a comprehensive overview of methyl 2-aminononanoate, a lipophilic ncAA building block. While specific literature on methyl 2-aminononanoate is sparse, this document leverages established synthetic methodologies for analogous long-chain amino acids and general principles of peptide chemistry to provide detailed, actionable protocols for its synthesis, protection, and incorporation into peptide scaffolds. We will explore the causal reasoning behind experimental choices, address the inherent challenges of working with hydrophobic residues, and present potential applications, empowering researchers to confidently utilize this promising building block in their synthetic endeavors.

Introduction: The Rationale for Lipophilic Noncanonical Amino Acids

The 20 proteinogenic amino acids provide a foundational toolkit for peptide and protein engineering. However, expanding this repertoire with ncAAs unlocks a vast chemical space with the potential for novel functionalities.[3] Lipophilic ncAAs, such as methyl 2-aminononanoate, are of particular interest for their ability to enhance the hydrophobicity of peptides. This modification can lead to:

-

Increased Membrane Permeability: Enhanced lipophilicity can facilitate the passive diffusion of peptides across cell membranes, a significant hurdle for many peptide-based therapeutics.

-

Modulation of Bioavailability: The overall lipophilicity of a peptide is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Enhanced Protein-Protein Interactions: The introduction of a nonpolar side chain can promote interactions with hydrophobic pockets on target proteins, potentially increasing binding affinity and specificity.[5]

-

Improved Metabolic Stability: The unnatural side chain can sterically hinder protease recognition and cleavage, prolonging the in vivo half-life of the peptide.[6]

-

Self-Assembly Properties: The hydrophobic tail can drive the self-assembly of peptide-based biomaterials into well-defined nanostructures.

Methyl 2-aminononanoate, with its seven-carbon aliphatic side chain, provides a significant increase in lipophilicity, making it an attractive building block for these applications.

Synthesis of Methyl 2-aminononanoate Hydrochloride

A common and effective method for the synthesis of α-amino acid methyl esters is through the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[7] The following protocol is adapted from established procedures for similar amino acids.

Protocol 1: Synthesis of Methyl 2-aminononanoate Hydrochloride

Principle: This Fischer esterification reaction protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction and also forms the hydrochloride salt of the amino group.

Figure 1: Workflow for the synthesis of methyl 2-aminononanoate hydrochloride.

Materials:

-

2-Aminononanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 2-aminononanoic acid in anhydrous methanol (approximately 10 mL per gram of amino acid).

-

Cooling: Cool the suspension to 0°C in an ice bath with gentle stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: To the resulting oil or solid, add anhydrous diethyl ether to precipitate the hydrochloride salt. Stir the suspension vigorously, then collect the solid by filtration. Wash the solid with fresh diethyl ether and dry under vacuum to yield methyl 2-aminononanoate hydrochloride as a white to off-white solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected analytical data for the closely related methyl 2-aminoheptanoate can be used as a reference.[8]

Fmoc Protection of Methyl 2-aminononanoate

For its use in solid-phase peptide synthesis (SPPS), the α-amino group of methyl 2-aminononanoate must be protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.[9]

Protocol 2: Fmoc Protection of Methyl 2-aminononanoate

Principle: The free amine of the amino acid ester reacts with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), under basic conditions to form a stable carbamate linkage.[10][11]

Figure 2: Workflow for the Fmoc protection of methyl 2-aminononanoate.

Materials:

-

Methyl 2-aminononanoate hydrochloride

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve methyl 2-aminononanoate hydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Fmoc-2-aminononanoic acid as a white solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12] The melting point should also be determined.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-2-aminononanoic acid into a growing peptide chain follows the standard procedures for Fmoc-based SPPS.[13] However, due to its hydrophobicity, certain considerations are necessary to ensure efficient coupling and prevent aggregation.[14]

Protocol 3: SPPS Incorporating Fmoc-2-aminononanoic acid

Principle: The peptide is assembled on a solid support (resin). The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is obtained.

Figure 3: A single cycle of solid-phase peptide synthesis for incorporating Fmoc-2-aminononanoic acid.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-2-aminononanoic acid

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-dimethylformamide)

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

-

Coupling:

-

Pre-activate Fmoc-2-aminononanoic acid (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to HBTU) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Insight: For hydrophobic amino acids, longer coupling times or double coupling may be necessary to ensure complete reaction. The use of coupling reagents like HATU or COMU can also be beneficial.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., no blue color, indicates a complete reaction).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges with Hydrophobic Peptides:

-

Aggregation: Peptides containing multiple hydrophobic residues are prone to aggregation on the resin, leading to incomplete deprotection and coupling reactions.[14] Strategies to mitigate this include using lower-loading resins, incorporating pseudoproline dipeptides, or performing the synthesis at elevated temperatures.

-

Solubility: The final peptide may have poor solubility in aqueous solutions, complicating purification and handling. The use of organic co-solvents or detergents may be necessary.[15]

-

Purification: The high hydrophobicity can lead to strong interactions with the stationary phase during RP-HPLC, requiring optimization of the mobile phase composition and gradient.[16]

Characterization of Peptides Containing 2-aminononanoic acid

The successful synthesis and purity of the final peptide must be confirmed by a combination of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude and purified peptide. The retention time will be significantly longer for peptides containing 2-aminononanoic acid due to its lipophilicity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1D and 2D NMR spectroscopy can be used to confirm the structure and study the conformation of the peptide in solution. The long alkyl chain of the 2-aminononanoate residue will give characteristic signals in the upfield region of the ¹H NMR spectrum.

Applications in Drug Discovery and Biomaterials

The unique properties of methyl 2-aminononanoate make it a valuable tool for a range of applications.

Enhancing Antimicrobial Activity

A compelling example of the utility of long-chain noncanonical amino acids comes from a study on a derivative of the antimicrobial peptide lactoferricin B.[17] In this study, the C-terminal and N-terminal conjugation of (S)-2-aminooctanoic acid (a close analog of 2-aminononanoic acid) to the peptide resulted in a significant enhancement of its antibacterial activity, with up to a 16-fold improvement.[17] The C-terminally modified peptide showed particularly potent activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus.[17] This highlights the potential of incorporating methyl 2-aminononanoate to increase the potency of antimicrobial peptides.

Development of Lipopeptides and Cell-Penetrating Peptides

Lipopeptides, which consist of a lipid moiety attached to a peptide, are a promising class of therapeutics with applications as antibiotics, antivirals, and anticancer agents. The incorporation of methyl 2-aminononanoate can be used to create novel lipopeptides with tailored properties. Furthermore, the increased lipophilicity can enhance the ability of peptides to cross cell membranes, a key feature of cell-penetrating peptides (CPPs).

Engineering Biomaterials

The hydrophobic tail of 2-aminononanoic acid can be exploited to drive the self-assembly of peptide-based biomaterials. By designing peptide sequences that incorporate this residue, it is possible to create amphiphilic molecules that can form micelles, vesicles, or hydrogels with potential applications in drug delivery and tissue engineering.

Conclusion

Methyl 2-aminononanoate is a valuable noncanonical amino acid building block for the introduction of lipophilicity into peptide structures. While its direct synthesis and application are not extensively documented, established protocols for similar molecules provide a reliable roadmap for its preparation and use in solid-phase peptide synthesis. The incorporation of this residue offers a powerful strategy to enhance the biological activity, metabolic stability, and membrane permeability of peptides. The challenges associated with its hydrophobicity can be overcome with careful experimental design and the use of optimized synthetic and purification protocols. As the demand for more sophisticated peptide-based therapeutics and biomaterials grows, the utility of lipophilic noncanonical amino acids like methyl 2-aminononanoate is set to expand significantly.

References

- Karakuş, N., & Değirmenci, H. (2022). Synthesis and Characterization of Fmoc Group Protected Amino Acid Chalcone Conjugates. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 867-876.

-

GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]

- Flegel, C., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Medicinal Chemistry, 13(6), 646-663.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- Phelan, R. M., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(3), 1167-1178.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Zvelindovsky, A. V., et al. (2023). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.

- Bar-Shir, A., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 9(1), e86441.

- de Oliveira, E., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10031.

- Singh, Y., et al. (2023). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 77(11), 759-764.

- White, K. J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3391-3396.

- Morales-Sanfrutos, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1739.

- The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc.

- Hosseini, S., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Foods, 12(15), 2919.

- Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.

- Foth, K. J., & Kappe, C. O. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20160128.

- Narancic, T., et al. (2020). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.

- Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2637-2645.

- Fields, G. B. (2007). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

- Biancalana, L., et al. (2017).

- Kubyshkin, V. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6647-6656.

- Fujita, T., et al. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.

- Amblard, M., et al. (2009). US8039662B2 - Process for the preparation of amino acid methyl esters.

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- YMC. (n.d.).

- Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16215-16240.

- Mishra, B., et al. (2017).

-

Nickling, J. H., et al. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. JoVE. Retrieved from [Link]

- Welsch, M. E., et al. (2012). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 66(11), 849-852.

- Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748).

- Wang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 9, 738943.

- de la Fuente-Núñez, C., et al. (2021).

- Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.

- AAPPTEC. (2020). Synthesizing Hydrophobic Peptides. AAPPTEC.

- ChemicalBook. (2024). Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity. ChemicalBook.

- MiMeDB. (n.d.).

Sources

- 1. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 5. ymcamerica.com [ymcamerica.com]

- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 12. sciprofiles.com [sciprofiles.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. genscript.com [genscript.com]

- 15. nestgrp.com [nestgrp.com]

- 16. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Methyl 2-aminononanoate for lipophilicity enhancement

Application Note: Lipophilicity Enhancement via Methyl 2-Aminononanoate Conjugation

Abstract